3,5-dimethyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-phenyl-1H-pyrazole-4-sulfonamide
Overview
Description
3,5-dimethyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-phenyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C21H21N5O5S2 and its molecular weight is 487.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.09841113 g/mol and the complexity rating of the compound is 861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optimization for Metabolic Stability
Research indicates the importance of structure-metabolism relationships in identifying and optimizing sulfonamide derivatives for better pharmacokinetic properties. For example, the identification of a selective endothelin A antagonist with favorable pharmacokinetic properties highlighted the critical role of minimizing oxidative biotransformation through structural modifications, demonstrating how small molecular changes can significantly impact the drug's disposition and efficacy (Humphreys et al., 2003).
Tautomeric Behavior and Spectroscopic Study
The tautomeric behavior of sulfonamide derivatives, as studied through infrared and nuclear magnetic resonance spectroscopic methods, is crucial for understanding their pharmaceutical and biological activities. Such studies help in elucidating the molecular conformation or tautomeric forms directly related to their activity, providing a foundation for designing compounds with desired biological properties (Erturk et al., 2016).
Synthesis and Biological Evaluation
The synthesis of new heterocycles based on sulfonamide derivatives has been explored for antimicrobial activities. For instance, novel heterocycles incorporating the sulfonamide group have shown promising results against various microbial strains, underscoring the potential of these compounds in developing new antibacterial agents (El‐Emary et al., 2002).
Molecular Docking and DFT Calculations
Studies involving molecular docking and density functional theory (DFT) calculations of benzenesulfonamide derivatives have contributed to understanding their interaction with biological targets, such as enzymes. These insights are crucial for the rational design of inhibitors with enhanced specificity and potency, facilitating the development of novel therapeutic agents (Fahim & Shalaby, 2019).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of pyrazole-based sulfonamide derivatives underscore the diverse biological applications of sulfonamide compounds. These activities highlight the potential of such derivatives in addressing various health issues, including infections and oxidative stress-related conditions (Badgujar, More, & Meshram, 2017).
Properties
IUPAC Name |
3,5-dimethyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-1-phenylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S2/c1-14-13-20(23-31-14)25-32(27,28)19-11-9-17(10-12-19)24-33(29,30)21-15(2)22-26(16(21)3)18-7-5-4-6-8-18/h4-13,24H,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISHDBGBWQYZCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(N(N=C3C)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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